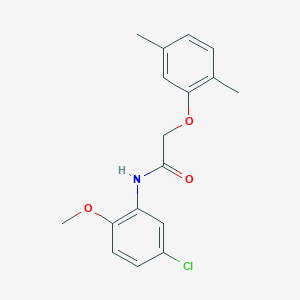
N-(3,4-dimethylphenyl)-2-(2-fluorophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethylphenyl)-2-(2-fluorophenoxy)acetamide, also known as 'Fluorfenicol', is a synthetic antibiotic that belongs to the class of chloramphenicol derivatives. It was first synthesized in the 1970s as a potential alternative to chloramphenicol, which was known to have serious side effects. Fluorfenicol has been widely used in veterinary medicine, particularly in poultry and swine production, due to its broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria.
Mécanisme D'action
Fluorfenicol exerts its antibacterial activity by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit of bacterial ribosomes and prevents the formation of peptide bonds between amino acids, thereby inhibiting the synthesis of bacterial proteins.
Biochemical and Physiological Effects:
Fluorfenicol has been shown to have a relatively low toxicity profile in animals. It is rapidly absorbed after oral administration and is distributed widely throughout the body. Fluorfenicol is metabolized in the liver and excreted in the urine and feces. It has been reported to have a half-life of approximately 5 hours in chickens and 10 hours in pigs.
Avantages Et Limitations Des Expériences En Laboratoire
Fluorfenicol has several advantages as an antibiotic for laboratory experiments. It is relatively easy to synthesize and has a broad-spectrum antibacterial activity. It is also relatively stable and has a long shelf life. However, Fluorfenicol has some limitations, including its potential toxicity to humans and animals, and the emergence of bacterial resistance.
Orientations Futures
There are several future directions for research on Fluorfenicol. One area of interest is the development of new derivatives of Fluorfenicol with improved antibacterial activity and reduced toxicity. Another area of interest is the investigation of the potential use of Fluorfenicol in human medicine, particularly in the treatment of respiratory tract infections. Additionally, the emergence of bacterial resistance to Fluorfenicol highlights the need for continued research into the mechanisms of resistance and the development of new strategies to combat resistance.
Méthodes De Synthèse
The synthesis of Fluorfenicol involves the reaction between 2-fluorophenol and 3,4-dimethylaniline in the presence of acetic anhydride and sulfuric acid. The resulting product is then treated with acetic acid and hydrogen peroxide to form the final compound, N-(3,4-dimethylphenyl)-2-(2-fluorophenoxy)acetamide.
Applications De Recherche Scientifique
Fluorfenicol has been extensively studied for its antimicrobial activity against various bacterial pathogens. It has been shown to be effective against a wide range of Gram-positive and Gram-negative bacteria, including Escherichia coli, Salmonella spp., Staphylococcus aureus, and Streptococcus spp. Fluorfenicol has also been investigated for its potential use in human medicine, particularly in the treatment of respiratory tract infections.
Propriétés
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(2-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2/c1-11-7-8-13(9-12(11)2)18-16(19)10-20-15-6-4-3-5-14(15)17/h3-9H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWECEFAQVBRBGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5801112.png)
![N-(tert-butyl)-N'-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5801117.png)

![1-acetyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5801134.png)
![10,10-dimethyl-5-(methylthio)-10,11-dihydro-8H-pyrano[4',3':4,5]furo[3,2-e]tetrazolo[1,5-c]pyrimidine](/img/structure/B5801140.png)

![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5801152.png)
![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5801159.png)

![N'-[(5-chloro-2-thienyl)methylene]-4-nitrobenzenesulfonohydrazide](/img/structure/B5801168.png)
![2-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile](/img/structure/B5801170.png)

